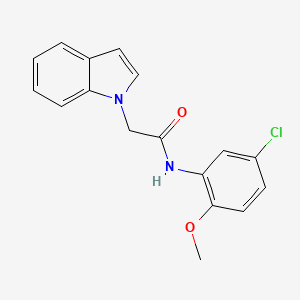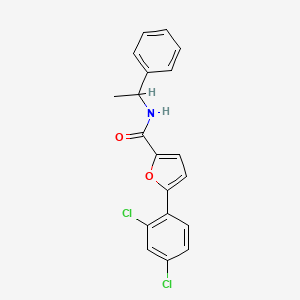
1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine
Descripción general
Descripción
1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine, also known as BPP, is a chemical compound that has gained significant attention in scientific research. BPP belongs to the class of phthalazine derivatives, which are known for their diverse pharmacological properties.
Mecanismo De Acción
The mechanism of action of 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine is not fully understood. However, it has been proposed that 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine may exert its pharmacological effects by modulating the activity of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine has also been shown to inhibit the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine has been shown to have significant biochemical and physiological effects. In animal studies, 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine has been found to reduce inflammation, alleviate pain, and improve cognitive function. 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine has also been shown to have a protective effect against oxidative stress-induced damage in the brain. Moreover, 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine has several advantages as a research tool. It is relatively easy to synthesize and has been shown to be safe and well-tolerated in animal studies. However, there are also some limitations to using 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine in lab experiments. For example, the mechanism of action of 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine is not fully understood, which makes it difficult to interpret the results of experiments. Moreover, the pharmacokinetics of 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine are not well-characterized, which may affect the reliability of experimental data.
Direcciones Futuras
Despite the limitations, 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine has great potential for future research. One direction for future research is to investigate the therapeutic potential of 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine in neurodegenerative disorders, such as Parkinson's disease and Alzheimer's disease. Another direction is to explore the mechanism of action of 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine and identify the specific targets of its pharmacological effects. Moreover, the development of more potent and selective analogs of 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine may lead to the discovery of new drug candidates for the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anti-tumor, and anti-depressant effects. 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine has also been shown to have a neuroprotective effect against oxidative stress-induced damage in the brain. Moreover, 1-(4-benzoyl-1-piperazinyl)-4-(4-methylphenyl)phthalazine has been explored as a potential drug candidate for the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
[4-[4-(4-methylphenyl)phthalazin-1-yl]piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O/c1-19-11-13-20(14-12-19)24-22-9-5-6-10-23(22)25(28-27-24)29-15-17-30(18-16-29)26(31)21-7-3-2-4-8-21/h2-14H,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGXKZZXXYWZPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCN(CC4)C(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4106169.png)
![N,N-diethyl-4-methoxy-3-{[(3-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B4106177.png)


![N-(2-methylcyclohexyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106200.png)




![1-benzoyl-6-bromo-1-ethyl-1a-(2-furoyl)-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4106245.png)
![4-({5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B4106248.png)
![4-(1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B4106254.png)

![4-({3-ethoxy-5-iodo-4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}carbonothioyl)-2,6-dimethylmorpholine](/img/structure/B4106260.png)